PR-924 - 1416709-79-9

PR-924

Catalog Number: EVT-279627
CAS Number: 1416709-79-9
Molecular Formula: C37H38N4O5
Molecular Weight: 618.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PR-924 is a novel prototypic immunoproteasome inhibitor bearing markedly enhanced specificity for the β5i immunoproteasome subunit, compared to the classical proteasome inhibitor bortezomib.
Overview

PR-924 is a selective inhibitor of the immunoproteasome subunit LMP7, characterized as a tripeptide epoxyketone. It has gained attention for its potential therapeutic applications, particularly in treating hematological malignancies such as multiple myeloma. The compound's unique structure allows it to covalently modify the active site of the proteasome, enhancing its selectivity and potency against specific proteasomal activities.

Source and Classification

PR-924 is classified under proteasome inhibitors, specifically targeting the immunoproteasome. This classification is significant as it differentiates PR-924 from traditional proteasome inhibitors that may affect both the immunoproteasome and the constitutive proteasome. The compound is derived from a synthetic process involving peptide chemistry, designed to optimize its interaction with the LMP7 subunit of the immunoproteasome.

Synthesis Analysis

Methods and Technical Details

The synthesis of PR-924 involves solid-phase peptide synthesis techniques, utilizing commercially available reagents. The process typically includes the following steps:

  1. Peptide Assembly: Using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, amino acids are sequentially added to a resin-bound peptide chain.
  2. Epoxide Formation: The epoxyketone functionality is introduced through chemical modifications that convert specific amino acid side chains into reactive epoxide groups.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate PR-924 from by-products and unreacted starting materials.

The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of PR-924 can be described as follows:

  • Chemical Formula: C₁₃H₁₅N₃O₃
  • Molecular Weight: Approximately 253.28 g/mol
  • Structural Features: PR-924 contains a non-natural d-alanine residue at position P3, contributing to its selective binding properties. The epoxyketone moiety is crucial for its mechanism of action, allowing for covalent modification of the target proteasome subunit.
Chemical Reactions Analysis

Reactions and Technical Details

PR-924 primarily acts through covalent modification of the LMP7 subunit within the immunoproteasome. This reaction involves:

  1. Covalent Bond Formation: The epoxide group reacts with the nucleophilic threonine residue at the active site of LMP7, leading to irreversible inhibition.
  2. Selectivity Mechanism: The structural specificity of PR-924 allows it to preferentially inhibit LMP7 over other proteasomal subunits, minimizing off-target effects.

The inhibition leads to altered proteolytic activity within cells, impacting various signaling pathways related to cell survival and apoptosis.

Mechanism of Action

Process and Data

PR-924 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the immunoproteasome. The mechanism includes:

  1. Binding Affinity: The compound binds tightly to LMP7 due to its structural compatibility, demonstrated by low IC50 values (0.022 µM).
  2. Induction of Apoptosis: By inhibiting protein degradation pathways, PR-924 leads to the accumulation of pro-apoptotic factors within cells, thereby promoting apoptosis in malignant cells.
  3. Impact on Cytokine Production: Inhibition also affects cytokine production, which is crucial in immune response modulation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PR-924 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Stability: Stable under acidic conditions but may hydrolyze under prolonged exposure to alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar compounds.

These properties are essential for determining formulation strategies for potential clinical applications.

Applications

Scientific Uses

PR-924 has been investigated for various scientific applications:

  1. Cancer Treatment: Its primary application lies in treating hematological malignancies like multiple myeloma, where it has shown efficacy in preclinical models.
  2. Research Tool: Used as a selective inhibitor in studies investigating proteasomal functions and their implications in various diseases.
  3. Immunology Studies: Helps elucidate the role of immunoproteasomes in immune responses and their potential as therapeutic targets.
Introduction

PR-924: Definition and Context in Proteasome Inhibition Research

PR-924 (CAS 1416709-79-9) is a tripeptide epoxyketone compound that selectively inhibits the immunoproteasome subunit LMP-7 (low molecular mass polypeptide-7, also termed β5i). Functioning as a covalent modifier of proteasomal N-terminal threonine active sites, PR-924 achieves an IC₅₀ of 22 nM against LMP-7 while demonstrating markedly reduced activity against the constitutive proteasome subunit β5c (IC₅₀ = 8.2 µM) and negligible inhibition of LMP2 (β1i) [1] [8]. This precision distinguishes it from first-generation pan-proteasome inhibitors like bortezomib, which non-specifically target all catalytic subunits of both constitutive and immunoproteasomes. The compound’s design aligns with evolving therapeutic strategies aimed at minimizing off-target effects while exploiting the immunoproteasome’s prominence in hematologic malignancies and inflammatory cells [2] [4].

Historical Development of Immunoproteasome-Targeted Therapeutics

The discovery of immunoproteasomes—inducible proteasome variants incorporating catalytic subunits LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i)—revolutionized understanding of antigen processing and cytokine regulation. Early proteasome inhibitors (e.g., bortezomib) demonstrated clinical efficacy in multiple myeloma but incurred systemic toxicities due to constitutive proteasome inhibition in non-immune tissues [5]. This catalyzed efforts to develop subunit-selective agents:

  • 2009: PR-957 (ONX 0914), the first LMP7-selective epoxyketone, showed efficacy in arthritis models but retained partial β5c activity [3].
  • 2010: PR-924 emerged with enhanced selectivity (130-fold for LMP-7 over β5c), optimized through structure-based design to exploit steric differences in LMP-7’s substrate-binding channel [4] [9].These agents established immunoproteasome inhibition as a viable strategy for diseases with dysregulated immune responses, including autoimmune disorders and hematologic cancers [5] [7].

PR-924 as a Selective LMP-7 Inhibitor: Key Distinctions from Pan-Proteasome Inhibitors

PR-924’s therapeutic relevance stems from its mechanistic divergence from broad-spectrum proteasome inhibitors:

Table 1: Selectivity Profile of PR-924 vs. Reference Proteasome Inhibitors

InhibitorLMP-7 (β5i) IC₅₀β5c IC₅₀Selectivity Ratio (β5i/β5c)Primary Clinical Targets
PR-92422 nM8.2 µM373MM, autoimmune diseases
Bortezomib6.4 nM5.8 nM1.1Multiple myeloma
ONX 091436 nM820 nM23Autoimmune disorders
  • Cellular Specificity: PR-924 induces apoptosis in multiple myeloma (MM) cells and leukemic lines (e.g., RPMI-8226, CCRF-CEM) at 3–7 µM concentrations, while sparing normal peripheral blood mononuclear cells (PBMCs) even at 20 µM [2] [9].
  • Therapeutic Window: Unlike bortezomib, PR-924 avoids neurotoxicity and hematologic toxicity in preclinical models by preserving constitutive proteasome function in non-immune tissues [4] [5].
  • Overcoming Resistance: Retains activity against bortezomib-resistant MM cell lines (e.g., MM.1R, DOX-40) by bypassing mechanisms reliant on β5 subunit mutations [1] [9].

Properties

CAS Number

1416709-79-9

Product Name

PR-924

IUPAC Name

N-[(2R)-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide

Molecular Formula

C37H38N4O5

Molecular Weight

618.7 g/mol

InChI

InChI=1S/C37H38N4O5/c1-22-27-14-8-7-13-25(27)18-29(22)35(44)39-23(2)34(43)41-32(19-26-20-38-30-16-10-9-15-28(26)30)36(45)40-31(33(42)37(3)21-46-37)17-24-11-5-4-6-12-24/h4-16,20,23,31-32,38H,17-19,21H2,1-3H3,(H,39,44)(H,40,45)(H,41,43)/t23-,31+,32+,37-/m1/s1

InChI Key

ADBUEVSHEJICCM-LZNHGOJSSA-N

SMILES

CC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C

Solubility

Soluble in DMSO

Synonyms

PR-924; PR-924; PR924;

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C

Isomeric SMILES

CC1=C(CC2=CC=CC=C12)C(=O)N[C@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)[C@]6(CO6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.